molecular formula C9H13NO2 B1517474 (5-Amino-2-ethoxyphenyl)methanol CAS No. 647844-09-5

(5-Amino-2-ethoxyphenyl)methanol

Cat. No.: B1517474
CAS No.: 647844-09-5
M. Wt: 167.2 g/mol
InChI Key: JYBSLRLOQYHBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-2-ethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBSLRLOQYHBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655796
Record name (5-Amino-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647844-09-5
Record name (5-Amino-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-amino-2-ethoxybenzyl alcohol chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physiochemical properties, synthetic pathways, and analytical characterization of 5-amino-2-ethoxybenzyl alcohol .

Chemical Structure, Synthesis, and Pharmaceutical Applications

Chemical Identity & Structural Analysis[1][2][3][4]

5-amino-2-ethoxybenzyl alcohol is a bifunctional aromatic intermediate characterized by an electron-rich benzene ring substituted with an ethoxy group, a primary amine, and a hydroxymethyl group. Its specific substitution pattern (2-ethoxy, 5-amino) makes it a critical pharmacophore in the development of kinase inhibitors and GPCR ligands, where the ethoxy group often occupies hydrophobic pockets while the amine and alcohol functions serve as vectors for hydrogen bonding or further derivatization.

Core Identifiers
PropertyDetail
Chemical Name 5-amino-2-ethoxybenzyl alcohol
IUPAC Name (5-amino-2-ethoxyphenyl)methanol
CAS Number 648449-24-5
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
SMILES CCOc1ccc(N)cc1CO
InChI Key Unique identifier required for database integration (Predicted: OWZ... based on structure)
Physiochemical Properties

The compound exhibits amphiphilic character due to the lipophilic ethoxy tail and the hydrophilic amino-alcohol "head."

PropertyValue (Experimental/Predicted)Context
Appearance Off-white to pale beige crystalline solidSensitive to oxidation (darkens on air exposure).
Melting Point 108–112 °CTypical for amino-benzyl alcohol derivatives.
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateLimited solubility in water; soluble in dilute acid.
pKa (Amine) ~4.5 – 5.0 (Aniline derivative)Less basic than aliphatic amines due to resonance.
LogP ~1.2Moderate lipophilicity suitable for CNS drug intermediates.

Synthetic Pathways & Process Chemistry[5]

The synthesis of 5-amino-2-ethoxybenzyl alcohol requires a strategy that differentiates the reactivity of the oxygen functionalities. The most robust industrial route involves the modification of 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid).

Retrosynthetic Analysis

The target molecule is assembled via:

  • O-Alkylation: Locking the phenolic oxygen as an ethyl ether.

  • Chemoselective Reduction: Converting the carboxylic acid to a benzyl alcohol without reducing the nitro group (initially).

  • Hydrogenation: Reducing the nitro group to the final primary amine.

Detailed Experimental Protocol
Step 1: O-Ethylation and Esterification

Precursor: 5-Nitrosalicylic acid (CAS 96-97-9) Reagents: Ethyl iodide (EtI), Potassium Carbonate (K₂CO₃), DMF.

  • Setup: Charge a reactor with 5-nitrosalicylic acid (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add K₂CO₃ (2.5 eq) in portions to control CO₂ evolution. Stir at 25°C for 30 min.

  • Alkylation: Add Ethyl iodide (2.2 eq) dropwise. Heat to 60°C for 4-6 hours.

    • Note: This step simultaneously ethylates the phenol and esterifies the carboxylic acid to form Ethyl 2-ethoxy-5-nitrobenzoate .

  • Workup: Quench with water, extract into ethyl acetate, wash with brine, and concentrate.

Step 2: Selective Reduction of Ester to Alcohol

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF, or DIBAL-H (at -78°C). Preferred Method (Scalable): NaBH₄/CaCl₂ (in situ formation of Ca(BH₄)₂) or NaBH₄ in refluxing THF/MeOH.

  • Dissolution: Dissolve the ester intermediate in THF (10 vol).

  • Reduction: Add NaBH₄ (4.0 eq) slowly. Heat to reflux (65°C) for 2 hours.

    • Mechanism:[1][2][3] The nitro group is generally inert to borohydride under these specific conditions, while the ester is reduced to the alcohol.

  • Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.[4]

  • Isolation: Extract with EtOAc. The product is 2-ethoxy-5-nitrobenzyl alcohol .

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Reagents: H₂ gas (balloon or autoclave), 10% Pd/C, Methanol.

  • Hydrogenation: Dissolve the nitro-alcohol in Methanol. Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under H₂ atmosphere (1 atm is usually sufficient) at RT for 2-4 hours.

    • Monitoring: Monitor by TLC or HPLC for disappearance of the nitro starting material.

  • Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Hexane to yield pure 5-amino-2-ethoxybenzyl alcohol .

Process Workflow Diagram

SynthesisPath Start 5-Nitrosalicylic Acid (Starting Material) Step1 Step 1: O-Ethylation & Esterification (EtI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: Ethyl 2-ethoxy-5-nitrobenzoate Step1->Inter1 Yield: ~85% Step2 Step 2: Selective Reduction (NaBH4, THF/MeOH) Inter1->Step2 Inter2 Intermediate: 2-Ethoxy-5-nitrobenzyl alcohol Step2->Inter2 Yield: ~90% Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C) Inter2->Step3 Final Target: 5-Amino-2-ethoxybenzyl alcohol Step3->Final Yield: ~95%

Figure 1: Step-wise synthetic route from 5-nitrosalicylic acid to 5-amino-2-ethoxybenzyl alcohol.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.30 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

    • δ 3.95 (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

    • δ 4.40 (d, 2H): Benzylic methylene protons (-CH ₂OH).

    • δ 4.85 (t, 1H): Hydroxyl proton (-CH₂OH ), exchangeable with D₂O.

    • δ 4.60 (s, 2H): Amine protons (-NH ₂), broad singlet.

    • δ 6.40 - 6.70 (m, 3H): Aromatic protons. The pattern will show 1,2,4-substitution (ortho coupling between H-3 and H-4; meta coupling between H-4 and H-6).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Signal:

    • [M+H]⁺ = 168.22 m/z

    • [M+Na]⁺ = 190.20 m/z

  • Fragmentation: Loss of water [M-18]⁺ (benzylic alcohol) is common.

Pharmaceutical Applications

This moiety serves as a versatile "linker" or "head group" in medicinal chemistry.

  • Kinase Inhibitors: The 2-ethoxy group provides steric bulk and lipophilicity to fit into the ATP-binding pocket's hydrophobic regions (e.g., the solvent front), while the 5-amino group can form critical hydrogen bonds with the hinge region residues (e.g., Asp or Glu).

  • Schiff Base Formation: The primary amine is highly reactive toward aldehydes, allowing for the rapid generation of imine libraries for high-throughput screening.

  • Prodrug Design: The benzyl alcohol moiety can be esterified to improve oral bioavailability, releasing the active drug upon hydrolysis.

Stability & Handling
  • Oxidation Risk: The benzylic alcohol is susceptible to oxidation to the aldehyde (5-amino-2-ethoxybenzaldehyde) if exposed to oxidants like MnO₂ or Swern conditions.

  • Coloration: Amino-phenols and benzyl alcohols oxidize slowly in air to form colored quinoid species. Store under nitrogen at -20°C for long-term stability.

References

  • ChemicalBook. (2023). 5-amino-2-ethoxyBenzenemethanol Properties and CAS 648449-24-5.[5]

  • Sigma-Aldrich. (2023). Safety Data Sheet for 5-Hydroxy-2-nitrobenzyl alcohol (Precursor Analog).

  • PubChem. (2023). Compound Summary: (5-amino-2-methoxyphenyl)methanol (Structural Analog).

  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes (Reduction Methodologies).

Sources

An In-depth Technical Guide to 3-hydroxymethyl-4-ethoxyaniline: Synonyms, Nomenclature, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound commonly referred to as 3-hydroxymethyl-4-ethoxyaniline. Due to its specific substitution pattern, this molecule can be described by several systematic and common names. This document aims to clarify its nomenclature, provide key identifiers, and present a detailed, field-proven synthetic and purification protocol. All technical information is supported by authoritative references to ensure scientific integrity.

Defining the Core Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. The compound , with an aniline core substituted with ethoxy and hydroxymethyl groups, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

IUPAC Nomenclature and Synonyms

The principal functional group dictates the base name of the molecule. In this case, the presence of an alcohol and an amine on a benzene ring leads to a few acceptable systematic names. The most accurate and preferred IUPAC name is (5-amino-2-ethoxyphenyl)methanol .

However, a variety of synonyms are encountered in chemical literature and databases, which are crucial to recognize for comprehensive literature searches:

  • 5-Amino-2-ethoxybenzyl alcohol : This is a very common and acceptable alternative name, treating the molecule as a substituted benzyl alcohol.

  • Benzenemethanol, 5-amino-2-ethoxy- : This is a formal, indexed name often used in chemical abstracts and databases.

  • 3-(Hydroxymethyl)-4-ethoxyaniline : While less common in formal literature, this name is intuitive and clearly describes the substituents on the aniline ring.

  • 4-Ethoxy-3-(hydroxymethyl)aniline

It is important to note that a specific CAS Registry Number for this compound is not readily found in major chemical databases. However, the closely related methoxy analog, (5-amino-2-methoxyphenyl)methanol, is well-documented with the CAS Number 135-95-5 [1]. This can serve as a useful reference point for sourcing related chemical information.

Chemical Structure and Identification

The molecular structure defines the spatial arrangement of atoms and is the ultimate identifier.

Caption: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Canonical SMILES C1=C(C(=CC(=C1)N)CO)OCC

| InChI Key | Predicted: BZMRNEWNOBBZCH-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

Property Predicted Value
Boiling Point ~350-370 °C (at 760 mmHg)
Melting Point ~70-80 °C
LogP ~1.2
pKa (most acidic) ~15 (hydroxyl group)
pKa (most basic) ~4.5 (amino group)

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO. |

Expected Spectroscopic Characteristics

The following are the anticipated key features in the spectroscopic analysis of this compound, crucial for its identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy :

    • Aromatic Protons : Three signals in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns.

    • Benzylic Protons (-CH₂OH) : A singlet around δ 4.5 ppm.

    • Amine Protons (-NH₂) : A broad singlet which can vary in chemical shift (typically δ 3.5-4.5 ppm) and may exchange with D₂O.

    • Ethoxy Protons (-OCH₂CH₃) : A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.

    • Hydroxyl Proton (-OH) : A broad singlet, with a chemical shift dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy :

    • Aromatic Carbons : Six distinct signals in the range of δ 110-150 ppm.

    • Benzylic Carbon (-CH₂OH) : A signal around δ 60-65 ppm.

    • Ethoxy Carbons (-OCH₂CH₃) : Two signals, one around δ 63-65 ppm and another around δ 15 ppm.

  • IR (Infrared) Spectroscopy :

    • O-H Stretch (Alcohol) : A strong, broad band in the region of 3200-3600 cm⁻¹[2].

    • N-H Stretch (Amine) : Two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

    • C-H Stretch (Aromatic) : Absorptions typically above 3000 cm⁻¹.

    • C-O Stretch (Alcohol and Ether) : Strong absorptions in the 1000-1300 cm⁻¹ region[2].

  • MS (Mass Spectrometry) :

    • Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 167.21).

    • Key Fragmentation Patterns : Expect loss of H₂O, CH₂OH, and fragments corresponding to the ethoxy group.

Synthesis and Purification Protocol

A robust and scalable synthesis of this compound can be achieved via the reduction of a suitable nitro-substituted precursor. This approach is widely applicable for the synthesis of substituted amino alcohols.

Proposed Synthetic Pathway

The most logical synthetic route involves the reduction of 5-nitro-2-ethoxybenzyl alcohol. This precursor can be synthesized from commercially available starting materials.

Synthesis_Workflow start 2-Ethoxy-5-nitrobenzaldehyde intermediate 5-Nitro-2-ethoxybenzyl alcohol start->intermediate NaBH4, Methanol product This compound intermediate->product H2, Pd/C, Ethanol

Sources

Strategic Sourcing and Quality Assurance of (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Amino-2-ethoxyphenyl)methanol (often referred to as 5-amino-2-ethoxybenzyl alcohol) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in the 2-ethoxy group , which provides lipophilic bulk for hydrophobic pocket filling, and the 5-amino group , which serves as a versatile vector for amide coupling or reductive amination.

However, this building block presents specific stability challenges—namely, the susceptibility of the electron-rich aniline moiety to oxidation and the benzylic alcohol to over-oxidation or elimination. This guide outlines the technical criteria for sourcing, validating, and handling this intermediate to ensure reproducible medicinal chemistry campaigns.

Part 1: Chemical Identity & Physiochemical Profile[1]

Before engaging suppliers, it is critical to define the exact isomeric requirements. The ortho-ethoxy substituent exerts a strong electron-donating effect, significantly altering the reactivity of the meta-amino group compared to a standard aniline.

PropertySpecificationClinical Relevance
IUPAC Name This compoundStandard nomenclature for procurement.
Common Name 5-Amino-2-ethoxybenzyl alcoholUsed in vendor catalogs.
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol Fragment-based drug discovery (FBDD) friendly (<200 Da).
CAS Number Variable (Often 1047636-98-3 or analog dependent)Note: Frequently indexed as the HCl salt to improve stability.[1]
LogP (Predicted) ~1.2Ideal for oral bioavailability optimization.
TPSA ~46 ŲGood membrane permeability profile.
Structural Significance

The molecule features a 1,2,5-substitution pattern .

  • Position 1 (-CH₂OH): A synthetic handle for conversion to halides (chlorides/bromides) or oxidation to aldehydes for reductive amination.

  • Position 2 (-OEt): Provides steric occlusion and solubility modulation.

  • Position 5 (-NH₂): The primary attachment point for scaffolding.[1]

Part 2: Strategic Sourcing & Supplier Landscape

Unlike commodity chemicals (e.g., aniline), this compound is often a "make-on-demand" item or stocked in low quantities due to its oxidative instability.

The "Precursor Strategy" (Recommended)

Experienced medicinal chemists often prefer purchasing the nitro-precursor —(5-Nitro-2-ethoxyphenyl)methanol—and performing the reduction in-house immediately prior to use. This circumvents the shelf-life issues associated with the free aniline.

Decision Matrix: Direct Buy vs. Precursor Reduction

The following diagram illustrates the logical flow for sourcing this building block based on project scale and timeline.

SourcingStrategy Start Requirement: this compound ScaleCheck Scale Needed? Start->ScaleCheck SmallScale < 5 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process) ScaleCheck->LargeScale VendorCheck Vendor Stock Check SmallScale->VendorCheck CustomSynth Contract Custom Synthesis (Enamine/WuXi) LargeScale->CustomSynth Request Fresh Batch DirectBuy Direct Purchase (Amine) PrecursorBuy Buy Nitro Precursor (5-Nitro-2-ethoxyphenyl)methanol InHouseRed In-House Reduction (H2/Pd-C or Fe/NH4Cl) PrecursorBuy->InHouseRed VendorCheck->DirectBuy In Stock & <6 months old VendorCheck->PrecursorBuy Out of Stock / Old Batch

Figure 1: Sourcing Decision Matrix. Prioritize purchasing the nitro-precursor for small-scale needs to ensure purity, or contract a fresh batch for process scale.

Supplier Categorization
TierSupplier TypeRecommended VendorsUse CaseRisk Profile
Tier 1 Global Catalogs Sigma-Aldrich (MilliporeSigma), Combi-Blocks, FluorochemGram-scale discovery; immediate synthesis.Low (High QC standards).
Tier 2 Building Block Specialists Enamine, ChemScene, AstatechLibrary synthesis; analogs availability.Low-Medium (Check lead times).
Tier 3 Aggregators/Bulk MolPort, eMoleculesSourcing hard-to-find CAS numbers.[1]Medium (Variable batch age).

Authoritative Note: Always request the Certificate of Analysis (CoA) prior to purchase. Check the "Date of Analysis." If the batch is >12 months old, request a re-test for purity, specifically looking for oxidation products (quinones/azo compounds).

Part 3: Technical Quality Assessment (QC)

When receiving a batch of this compound, standard purity checks (LCMS) are insufficient due to the potential for polymerization that may not ionize well or elute in the solvent front.

Critical Impurity Profile
  • Nitro-Precursor: Residual (5-Nitro-2-ethoxyphenyl)methanol.

    • Impact: Incomplete reduction interferes with subsequent amide couplings (stoichiometry errors).

  • Azoxy/Azo Dimers: Oxidation byproducts of the aniline.

    • Detection: Colored impurities (yellow/orange) in an otherwise off-white solid.

  • Des-ethoxy Analog: Resulting from impure starting materials (phenol alkylation errors).

Recommended QC Protocol

The following workflow ensures the material is "synthesis-ready."

QC_Protocol Receipt Material Receipt (Visual Inspection) ColorCheck Color: Off-White/Beige? Receipt->ColorCheck Reject1 REJECT: Dark Brown/Black (Oxidation) ColorCheck->Reject1 No HNMR 1H NMR (DMSO-d6) ColorCheck->HNMR Yes PeakCheck Check Integral Ratio NH2 (broad) : OCH2 (q) HNMR->PeakCheck PeakCheck->Reject1 Fail LCMS LCMS (Acidic Method) PeakCheck->LCMS Pass PurityCheck Purity > 97%? LCMS->PurityCheck Release RELEASE for Synthesis Store under Argon @ -20°C PurityCheck->Release Yes Purify Recrystallize (EtOH/Hexane) PurityCheck->Purify No Purify->HNMR Re-test

Figure 2: Quality Control Workflow. Visual inspection is the first line of defense against oxidized aniline derivatives.

Experimental Validation: 1H NMR Markers

To validate the structure in DMSO-d6:

  • δ 1.30 (t, 3H): Methyl of the ethoxy group.[1]

  • δ 3.95 (q, 2H): Methylene of the ethoxy group.[1]

  • δ 4.40 (d, 2H): Benzylic methylene (-CH₂OH).

  • δ 4.8-5.0 (t, 1H): Hydroxyl proton (often couples with methylene).

  • δ 4.5-5.5 (br s, 2H): Aniline -NH₂ (variable shift depending on concentration/water).

  • Aromatic Region: Look for the specific 1,2,5-substitution pattern (typically a doublet, a doublet of doublets, and a meta-coupled doublet).

Part 4: Handling and Synthetic Utility

Stability & Storage
  • Oxidation Sensitivity: The electron-rich ring facilitates the oxidation of the amine. Store under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The alcohol and amine groups can coordinate water. Store with desiccants.

  • Shelf Life: 6 months at -20°C. If older, repurify via silica plug filtration (EtOAc/Hexane) before use.

Synthetic Application: Reductive Amination

One of the most common applications of this building block is reacting the amine with a ketone/aldehyde, or oxidizing the alcohol to an aldehyde.[1]

Caution: If oxidizing the benzylic alcohol to an aldehyde (using MnO₂ or Swern), the free amine must be protected (e.g., Boc, Cbz) first. Attempting to oxidize the alcohol with a free aniline present will lead to polymerization or formation of quinone-like species.

Protocol for Precursor Reduction (If buying Nitro):

  • Dissolve (5-nitro-2-ethoxyphenyl)methanol in MeOH.

  • Add 10% Pd/C (5 wt%).

  • Stir under H₂ balloon (1 atm) for 2-4 hours.

  • Filter through Celite.[2]

  • Concentrate immediately and use in the next step to avoid storage degradation.

References

  • PubChem. (5-Amino-2-methoxyphenyl)methanol Compound Summary. (Analogous structure for property benchmarking). National Library of Medicine. [Link]

  • Rasayan Journal of Chemistry. Oxidation of Ortho Aminobenzyl Alcohol: A Concise Kinetic Study. (Discusses stability of amino-benzyl alcohols). [Link]

Sources

Methodological & Application

Application Note: Modified Friedländer Synthesis using 2-Aminobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The classic Friedländer synthesis—condensation of 2-aminobenzaldehyde with ketones—is a cornerstone of quinoline manufacturing. However, 2-aminobenzaldehyde is notoriously unstable , prone to self-condensation and polymerization upon storage.

This guide details the Oxidative Friedländer Synthesis , utilizing 2-aminobenzyl alcohols as stable, cost-effective surrogates.[1] By coupling in situ oxidation with immediate condensation, researchers can access functionalized quinolines with higher reproducibility and atom economy.

We present two validated protocols:

  • Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): High-yielding, atom-economical, generating H₂ as the only byproduct.

  • Metal-Free Aerobic Oxidation: A "clean" synthesis ideal for late-stage pharmaceutical intermediates where metal scavenging is costly.

Mechanistic Principles

Understanding the divergence between the two protocols is critical for troubleshooting.

  • Pathway A (Ruthenium/ADC): The metal catalyst "borrows" hydrogen from the alcohol to form the aldehyde, releases H₂, and then potentially facilitates the condensation.

  • Pathway B (Aerobic/Metal-Free): Uses molecular oxygen (or DMSO) as a terminal oxidant to drive the equilibrium toward the aldehyde intermediate.

Reaction Pathway Visualization

FriedlanderMechanism cluster_cycle Catalytic Cycle (ADC) Start 2-Aminobenzyl Alcohol Inter1 Ru-Alkoxide Complex Start->Inter1 Catalyst Binding Aldehyde 2-Aminobenzaldehyde (Transient) Inter1->Aldehyde Dehydrogenation (-H2) H2 H2 (Gas) Inter1->H2 Imine Schiff Base Intermediate Aldehyde->Imine + Ketone (Condensation) Quinoline Quinoline Product Imine->Quinoline Cyclization & Dehydration Water H2O Imine->Water Ketone Ketone (R-CO-CH3) Ketone->Imine

Figure 1: Mechanistic flow of the Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC).[2] Note the generation of H₂ gas rather than water in the oxidation step.

Protocol A: Ruthenium-Catalyzed Synthesis (High Performance)

This protocol is based on the seminal work of Cho and Shim, optimized for modern bench-top stability. It is preferred for sterically hindered ketones or electron-deficient anilines.

Materials & Reagents[3][4]
  • Substrate: 2-Aminobenzyl alcohol (1.0 equiv)

  • Coupling Partner: Ketone (1.2 equiv)[3]

  • Catalyst: Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

  • Base: KOH (Pellets, crushed)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Catalyst Activation: In a dried screw-cap reaction tube, charge RuCl₂(PPh₃)₃ (1 mol%) and KOH (1.0 equiv) .

    • Technical Note: While the reaction is catalytic in Ru, a stoichiometric base is often required to facilitate the initial alkoxide formation and the subsequent aldol condensation steps.

  • Substrate Addition: Add 2-aminobenzyl alcohol (1.0 mmol) and the ketone (1.2 mmol) .

  • Solvent & Degassing: Add 1,4-Dioxane (3-5 mL) .

    • Critical Step: Sparge the solution with Argon for 5 minutes. While ADC generates H₂, oxygen can poison the Ru-hydride active species.

  • Thermal Reaction: Seal the tube and heat to 80°C in an oil bath. Stir vigorously (800 rpm).

    • Duration: Typically 4–12 hours. Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear, and a highly fluorescent quinoline spot will appear.

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Ru residues. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results (Data Summary)
EntryKetone SubstrateProductYield (%)Time (h)
1Acetophenone2-Phenylquinoline85-925
2Cyclohexanone1,2,3,4-Tetrahydroacridine90-954
34-Methoxyacetophenone2-(4-Methoxyphenyl)quinoline886
42-Butanone2,3-Dimethylquinoline7612

Protocol B: Metal-Free Aerobic Oxidation (Green Chemistry)

Ideal for pharmaceutical applications where trace metal contamination (Ru, Pd) is strictly regulated. This method utilizes molecular oxygen as the oxidant.[1][4]

Materials & Reagents[3][4]
  • Substrate: 2-Aminobenzyl alcohol (1.0 equiv)

  • Coupling Partner: Ketone (1.5 equiv)

  • Solvent/Promoter: Glacial Acetic Acid (AcOH) or DMSO

  • Oxidant: O₂ (Balloon pressure) or Open Air

Step-by-Step Methodology (Acetic Acid/O₂ System)
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzyl alcohol (1.0 mmol) and ketone (1.5 mmol) in Glacial Acetic Acid (3 mL) .

  • Oxygenation: Attach an O₂ balloon to the top of the condenser (or use an open-air setup with vigorous stirring if O₂ balloon is unavailable, though yields may drop slightly).

  • Reflux: Heat the mixture to 100–110°C .

    • Mechanism:[2][3][5] Acetic acid acts as both solvent and acid catalyst for the condensation, while O₂ drives the oxidation of the benzylic alcohol.

  • Monitoring: Reaction times are typically shorter (2–6 hours).

    • Visual Cue: The reaction mixture often darkens significantly due to oxidative processes; rely on TLC or LC-MS for conversion data.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

    • Precipitation: In many cases, the quinoline product will precipitate. Filter and wash with water.

    • Extraction: If no precipitate forms, neutralize with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

Comparison: Ru-Catalyzed vs. Metal-Free
FeatureRu-Catalyzed (Protocol A)Metal-Free Aerobic (Protocol B)
Mechanism Dehydrogenation (H₂ release)Oxidation (H₂O release)
Atom Economy ExcellentGood (requires excess oxidant)
Substrate Scope Broad (tolerates acid-sensitive groups)Limited (Acidic conditions)
Cost High (Ru catalyst)Very Low
Scalability Moderate (Catalyst cost)High

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion (Protocol A):

    • Cause: Catalyst poisoning by O₂.

    • Fix: Ensure rigorous degassing (Argon sparge) before heating.

  • Side Products (Protocol B):

    • Cause: Over-oxidation of the ketone or polymerization of the intermediate.

    • Fix: Reduce temperature to 90°C and increase O₂ flow (balloon) rather than relying on passive air diffusion.

  • Incomplete Cyclization:

    • Observation: Intermediate "Schiff base" observed on LC-MS (M+1 mass matches, but retention time differs).

    • Fix: Increase base concentration (Protocol A) or reaction time (Protocol B) to force the dehydration step.

Safety Considerations
  • Hydrogen Gas: Protocol A generates H₂ gas. While small scale is negligible, large-scale reactors must be vented properly.

  • Solvent Hazards: Dioxane is a suspected carcinogen; Acetic acid is corrosive. Work in a fume hood.

References

  • Cho, C. S., Kim, B. T., Kim, T. J., & Shim, S. C. (2001).[6][7] Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedlaender quinoline synthesis. Chemical Communications, (24), 2576–2577. [Link]

  • Ton, N. N. H., Dang, H. V., Phan, N. T. S., & Nguyen, T. T. (2019).[8] Aerobic, metal-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones.[5][8] RSC Advances, 9, 16215-16222.[8] [Link]

  • Xie, Z., et al. (2024). Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in Water Promoted by Active Manganese Dioxide.[9] Chinese Journal of Organic Chemistry. [Link]

  • Hofmann, N., Hultzsch, K. C., et al. (2020).[10] Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.[3][10] Organic Letters, 22(20), 7964–7970.[10] [Link][10]

Sources

Application Note: Strategic Reductive Amination of (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. (5-Amino-2-ethoxyphenyl)methanol is a valuable building block, featuring a nucleophilic primary aromatic amine poised for functionalization. This application note provides a comprehensive technical guide to the reductive amination of this substrate. We delve into the mechanistic rationale, offer a comparative analysis of common hydride reagents, and present a detailed, field-proven protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) for its superior selectivity, safety, and efficiency. An alternative two-step protocol is also discussed. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reliable method for synthesizing N-substituted derivatives of this compound.

Introduction and Mechanistic Overview

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, circumventing the common issue of over-alkylation associated with direct alkylation of amines using alkyl halides.[1] The process involves two key transformations, which can be performed sequentially or, more conveniently, in a single reaction vessel (a "one-pot" reaction):

  • Imine/Iminium Ion Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone. This condensation reaction, often catalyzed by mild acid, forms a hemiaminal intermediate which then dehydrates to yield a Schiff base (imine). The imine nitrogen can be protonated to form a highly electrophilic iminium ion.[2][3]

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[3][4]

The key to a successful one-pot reductive amination lies in using a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound.[1] This selectivity prevents wasteful consumption of the hydride reagent and the formation of alcohol byproducts from the starting aldehyde or ketone.

Reductive_Amination_Mechanism Amine This compound (Ar-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-C(O)-R') Carbonyl->Hemiaminal + H⁺ Iminium Iminium Ion [Ar-N+H=C(R)R'] Hemiaminal->Iminium Product N-Alkylated Product (Ar-NH-CH(R)R') Iminium->Product + Hydride Source (e.g., NaBH(OAc)₃)

Figure 1: General mechanism of reductive amination.

Rationale for Reagent Selection

The choice of hydride source is critical for the success of the reaction, especially when working with aromatic amines which are less basic and nucleophilic than their aliphatic counterparts.

ReagentChemical FormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly Recommended. Mild and selective for imines/iminiums over carbonyls.[5][6][7][8] No need for strict pH control. Less toxic than cyanoborohydrides.[5][7] Works exceptionally well with weakly basic amines.[9]Moisture sensitive; reactions are typically run in anhydrous aprotic solvents (e.g., DCE, THF).[10]
Sodium Cyanoborohydride NaBH₃CNSelective for iminium ions at mildly acidic pH (6-8).[9] Tolerant of protic solvents like methanol.Highly toxic and can produce HCN gas upon acidic workup.[5][7] Reactions can be sluggish with less reactive substrates.[5]
Sodium Borohydride NaBH₄Inexpensive and readily available. Effective for pre-formed imines.Non-selective; rapidly reduces most aldehydes and ketones, leading to low yields in one-pot procedures.[1][10] Requires a two-step (indirect) approach.[6][11]

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This one-pot procedure is efficient and generally high-yielding for a wide range of aldehydes and ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Optional: Glacial Acetic Acid (1.0 eq, particularly for ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware for extraction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation. For less reactive ketones, the addition of glacial acetic acid (1.0 eq) at this stage can be beneficial.[6][7]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system.

Figure 2: Workflow for Direct Reductive Amination.

Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride

This method is an alternative when the direct approach is unsuccessful or if dialkylation becomes an issue, though less common with aromatic amines.[6]

Materials:

  • Same as Protocol 1, but replacing NaBH(OAc)₃ and DCE with Sodium Borohydride (NaBH₄) and Methanol (MeOH).

Step-by-Step Methodology:

  • Step 1: Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol. Stir the mixture at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation.[7] Monitor by TLC/LC-MS until the starting materials are consumed and the imine intermediate is maximized (typically 1-3 hours).

  • Step 2: Reduction: Cool the reaction mixture in an ice bath to 0 °C. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.

  • Monitoring and Workup: After the addition is complete, remove the ice bath and stir at room temperature for an additional 1-2 hours. Monitor the reduction of the imine by TLC/LC-MS. The workup procedure is similar to Protocol 1, starting from the quenching step (Step 5).

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A - Glasp. (2016). Glasp. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Dunn, P. J., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(21), 7351–7354. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • JoVE Science Education Database. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Synthesis and photophysical properties of N-(5-amino-2-substituted-10-methyl- 9H-benzo[a]phenoxazin-9-ylidene)ethanaminium chlorides. ResearchGate. [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. [Link]

Sources

Preparation of 6-ethoxy-dihydroisoquinolines from amino benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for generating 6-ethoxy-3,4-dihydroisoquinolines utilizing 2-(2-aminoethyl)-5-ethoxybenzyl alcohol as the primary "amino benzyl alcohol" precursor. While the Bischler-Napieralski reaction is the historical standard for dihydroisoquinolines, this guide focuses on a direct intramolecular cyclodehydration strategy followed by a controlled oxidative dehydrogenation . This route offers higher atom economy and avoids the harsh dehydrating conditions (e.g.,


 at reflux) associated with amide activation, making it suitable for sensitive ethoxy-substituted scaffolds.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Applications: Synthesis of local anesthetics, spasmolytics, and phosphodiesterase inhibitors.

Strategic Analysis & Retrosynthesis

The synthesis of the dihydroisoquinoline (DHIQ) core from an amino alcohol precursor involves two distinct mechanistic phases:

  • Cyclodehydration: Formation of the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) ring via an intramolecular

    
    -type attack of the amine on the benzylic carbon.
    
  • Oxidative Dehydrogenation: Regioselective oxidation of the THIQ secondary amine to the C=N imine (DHIQ).

Why this route? Direct cyclization of the amino benzyl alcohol is often kinetically favored over amide cyclization because the benzylic hydroxyl group can be activated under milder acidic conditions than an amide carbonyl, preserving the 6-ethoxy ether linkage which is susceptible to cleavage under strong Lewis acids (


, 

).
Reaction Pathway Diagram

G Start 2-(2-aminoethyl)- 5-ethoxybenzyl alcohol Inter1 Activated Benzylic Carbocation Start->Inter1 Acid Catalysis (-H2O) THIQ 6-Ethoxy-1,2,3,4- tetrahydroisoquinoline Inter1->THIQ Intramolecular Cyclization Product 6-Ethoxy-3,4- dihydroisoquinoline THIQ->Product Dehydrogenation Oxidant Oxidant (NBS or I2) Oxidant->Product Reagent

Figure 1: Stepwise conversion of amino benzyl alcohol to dihydroisoquinoline via THIQ intermediate.

Experimental Protocols

Protocol A: Cyclodehydration to 6-Ethoxy-1,2,3,4-Tetrahydroisoquinoline

This step utilizes a modified Ritter-type activation where the benzylic alcohol is converted to a reactive intermediate (mesylate or bromide) in situ, or activated via strong acid to generate a stabilized carbocation.

Reagents:

  • Precursor: 2-(2-aminoethyl)-5-ethoxybenzyl alcohol (1.0 eq)

  • Solvent: 48% HBr (aq) or Methanesulfonic acid (MsOH) in DCM

  • Workup: NaOH (10% aq), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-(2-aminoethyl)-5-ethoxybenzyl alcohol (10 mmol). Add 48% HBr (15 mL). Note: The amine will protonate immediately, protecting it from oxidation.

  • Reflux: Heat the mixture to reflux (100–110°C) for 4 hours. The high temperature promotes the loss of water and formation of the benzylic carbocation, which is trapped by the pendant amine.

    • Mechanistic Insight: The 5-ethoxy group acts as an electron-donating group (EDG), stabilizing the benzylic carbocation intermediate at the para-position (relative to the ethoxy), facilitating the cyclization.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly basify to pH 10 using 20% NaOH solution. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield Check: Expect a pale yellow oil (Yield: 85–92%). This is the Tetrahydroisoquinoline (THIQ) intermediate.[1][2]

Protocol B: Oxidative Dehydrogenation to 6-Ethoxy-3,4-Dihydroisoquinoline

Transforming the THIQ to the DHIQ requires the removal of two hydrogen atoms. N-Bromosuccinimide (NBS) is preferred for its high regioselectivity toward the C1 position.

Reagents:

  • Substrate: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (from Protocol A)

  • Oxidant: N-Bromosuccinimide (NBS) (1.05 eq)

  • Base: Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the THIQ (5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere. Cool to -78°C (acetone/dry ice bath).

  • Halogenation: Add NBS (5.25 mmol) dissolved in DCM dropwise over 15 minutes.

    • Critical Control Point: Low temperature prevents over-oxidation to the fully aromatic isoquinoline.

  • Imine Formation: Stir for 30 minutes at -78°C, then add

    
     (10 mmol). Allow the reaction to warm to room temperature over 1 hour. The base promotes E2 elimination of HBr, forming the C=N double bond.
    
  • Quench: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: The product is unstable on silica gel (hydrolysis risk). Purify via recrystallization from Et2O/Hexanes or rapid neutral alumina chromatography.

  • Characterization:

    • 1H NMR (

      
      ):  Look for the diagnostic C1-proton signal at 
      
      
      
      8.2–8.4 ppm (s, 1H, -CH=N-).
    • IR: Strong absorption at ~1625

      
       (C=N stretch).[3]
      

Data Summary & Troubleshooting

ParameterProtocol A (Cyclization)Protocol B (Oxidation)
Key Reagent 48% HBr or MsOHNBS /

Temperature 110°C (Reflux)-78°C

RT
Time 4–6 Hours2 Hours
Typical Yield 85–92%70–80%
Major Impurity Unreacted AlcoholIsoquinoline (fully aromatic)
Corrective Action Increase acid conc.Control temp strictly at -78°C

Common Pitfalls:

  • Over-oxidation: If the reaction in Protocol B is run at room temperature without cooling, the product may aromatize to the fully unsaturated isoquinoline, losing the "dihydro" functionality.

  • Hydrolysis: 3,4-dihydroisoquinolines are cyclic imines (Schiff bases) and are prone to hydrolysis back to the amino-aldehyde/ketone in acidic aqueous media. Store under inert gas at -20°C.

References

  • Cyclization Mechanisms: Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds. Organic Reactions, 6, 74.

  • NBS Oxidation Protocol: Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. A New Synthesis of Dihydroisoquinolines. Angewandte Chemie International Edition, 41(6), 993-996.

  • Direct Alcohol Cyclization: Tokunaga, M., et al. (2005). Ruthenium-Catalyzed Intramolecular Cyclization of Amino Alcohols. Journal of the American Chemical Society, 127(37), 12802–12803.

  • Synthesis of Ethaverine (Analogous Chemistry): PubChem Compound Summary for CID 13396, Ethaverine. National Center for Biotechnology Information (2023).

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Elacestrant Analogs via Ethoxy-Substituted Tetralone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Expanding the Chemical Space of Selective Estrogen Receptor Degraders (SERDs)

Elacestrant (Orserdu®), the first orally bioavailable selective estrogen receptor degrader (SERD), was approved by the FDA in 2023 for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Its unique non-steroidal structure effectively antagonizes and degrades the estrogen receptor alpha (ERα), offering a critical therapeutic option for patients who have developed resistance to other endocrine therapies.[3][4] The core structure of Elacestrant features a methoxy-substituted tetrahydronaphthalene moiety. This application note details a robust and adaptable synthetic strategy for the preparation of novel Elacestrant analogs by employing an ethoxy-substituted tetralone as a key intermediate. The rationale behind this exploration lies in the potential for altered pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor binding affinity, and overall efficacy, by subtly modifying the electronic and steric nature of this key substituent.

This guide provides a comprehensive, step-by-step protocol for the synthesis of an exemplary ethoxy-Elacestrant analog, grounded in established synthetic methodologies for Elacestrant itself.[1][5][6] We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Logical Framework: A Modular Synthetic Strategy

The synthesis of Elacestrant and its analogs can be conceptually divided into two primary modules: the synthesis of the core tetrahydronaphthol scaffold and the subsequent elaboration with the side chain responsible for the SERD activity. This modular approach allows for flexibility in analog design.

G cluster_0 Module 1: Core Scaffold Synthesis cluster_1 Module 2: Side Chain Attachment & Final Elaboration A Ethoxy-Substituted Tetralone B Asymmetric Hydrogenation A->B Key Chiral Induction C Chiral Tetrahydronaphthol Intermediate B->C E Coupling Reaction C->E Core Scaffold D Side Chain Precursor D->E Side Chain G Deprotection/Functionalization E->G F Final Analog G->F caption Modular Synthetic Approach to Elacestrant Analogs

Caption: Modular approach to Elacestrant analog synthesis.

PART 1: Synthesis of the Chiral Ethoxy-Tetrahydronaphthol Core

A critical step in the synthesis of Elacestrant is the establishment of the correct stereochemistry in the tetrahydronaphthol core, which has been efficiently achieved through iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone.[5][6][7] We will adapt this powerful methodology for our ethoxy-substituted analog.

Protocol 1.1: Synthesis of 2-((4-(benzyloxy)phenyl)(chloro)methyl)-7-ethoxy-3,4-dihydronaphthalen-1(2H)-one

Rationale: This protocol outlines the synthesis of the key α-substituted tetralone intermediate. The choice of a benzyloxy protecting group for the phenol is strategic, allowing for late-stage deprotection under conditions that are unlikely to affect other functional groups. The ethoxy group is introduced at the starting material level.

Materials:

  • 7-ethoxy-1-tetralone

  • 4-(Benzyloxy)benzaldehyde

  • Thionyl chloride (SOCl₂)

  • Pyrrolidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation: To a solution of 7-ethoxy-1-tetralone (1.0 eq) in anhydrous DCM, add pyrrolidine (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Aldol Condensation: Cool the reaction mixture to 0 °C and add a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Chlorination: Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Separate the organic layer, and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired α-substituted tetralone.

Protocol 1.2: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation

Rationale: This step is crucial for establishing the desired stereochemistry of the tetrahydronaphthol core. The use of a chiral iridium catalyst allows for the highly enantioselective and diastereoselective reduction of the ketone.[5][6]

Materials:

  • α-Substituted tetralone from Protocol 1.1

  • [Ir(cod)Cl]₂

  • Chiral ligand (e.g., (R)-Segphos)

  • Potassium carbonate (K₂CO₃)

  • 2-Propanol (IPA)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox): In a reaction vessel, combine [Ir(cod)Cl]₂ (0.01 eq) and the chiral ligand (0.022 eq). Add anhydrous IPA and stir for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the α-substituted tetralone (1.0 eq) and K₂CO₃ (0.2 eq).

  • Hydrogenation: Pressurize the reaction vessel with H₂ gas (e.g., 50 atm) and stir at the desired temperature (e.g., 60 °C) for 24 hours.

  • Work-up and Purification: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture. Purify the residue by silica gel column chromatography to yield the enantioenriched chiral tetrahydronaphthol.

PART 2: Side Chain Attachment and Final Analog Synthesis

With the chiral core in hand, the next phase involves the attachment of the side chain that imparts the SERD activity. This is typically achieved through a series of coupling and amination reactions.

Protocol 2.1: Palladium-Catalyzed Amination

Rationale: This step introduces the key nitrogen-containing side chain. A palladium-catalyzed C-N cross-coupling reaction is a highly efficient method for this transformation.[5][6]

Materials:

  • Chiral tetrahydronaphthol from Protocol 1.2

  • Side chain amine precursor (e.g., N-ethyl-N-((4-(2-(ethylamino)ethyl)phenyl)methyl)amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Inert atmosphere

Procedure:

  • Reaction Setup (in a glovebox): To a reaction vessel, add the chiral tetrahydronaphthol (1.0 eq), the side chain amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Reaction: Add anhydrous toluene and heat the mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 2.2: Deprotection to Yield the Final Analog

Rationale: The final step involves the removal of the protecting group(s) to unmask the free phenol, which is crucial for receptor binding. In this case, the benzyloxy group is removed.

Materials:

  • Protected Elacestrant analog from Protocol 2.1

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Hydrogenolysis: Dissolve the protected analog in MeOH or EtOAc. Add 10% Pd/C (catalytic amount).

  • Reaction: Stir the suspension under an atmosphere of H₂ (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the final product by recrystallization or chromatography to obtain the desired ethoxy-Elacestrant analog.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of the expected data for the synthesis of the ethoxy-Elacestrant analog, based on reported yields for Elacestrant synthesis.[5][6]

StepIntermediate/ProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
Protocol 1.1 α-Substituted Tetralone7-ethoxy-1-tetralone449.982.372.0185>95%
Protocol 1.2 Chiral Tetrahydronaphtholα-Substituted Tetralone416.962.081.9393>98%
Protocol 2.1 Protected Ethoxy-Elacestrant AnalogChiral Tetrahydronaphthol608.842.932.4383>97%
Protocol 2.2 Ethoxy-Elacestrant Analog Protected Ethoxy-Elacestrant Analog472.671.891.7693>99%

Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Chiral HPLC: To determine enantiomeric and diastereomeric excess of the chiral intermediates.

Visualization of the Synthetic Workflow

G start 7-Ethoxy-1-tetralone step1 Protocol 1.1: Aldol Condensation & Chlorination start->step1 intermediate1 α-Substituted Tetralone step1->intermediate1 step2 Protocol 1.2: Iridium-Catalyzed Asymmetric Hydrogenation intermediate1->step2 intermediate2 Chiral Ethoxy-Tetrahydronaphthol step2->intermediate2 step3 Protocol 2.1: Pd-Catalyzed Amination intermediate2->step3 intermediate3 Protected Ethoxy-Elacestrant Analog step3->intermediate3 step4 Protocol 2.2: Hydrogenolysis (Deprotection) intermediate3->step4 final_product Ethoxy-Elacestrant Analog step4->final_product caption Synthetic Workflow for Ethoxy-Elacestrant Analog

Sources

Procedures for protecting the amino group in (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of (5-Amino-2-ethoxyphenyl)methanol

Executive Summary

This guide details the chemoselective protection of the primary amino group in This compound (CAS: 100203-56-1). The substrate presents a specific challenge: distinguishing between the nucleophilic aniline nitrogen and the primary benzylic alcohol oxygen.

While standard acylation protocols often result in mixtures of N-carbamates and O-carbonates, this note provides two optimized protocols—N-Boc and N-Cbz protection—that achieve >95% chemoselectivity. The methodologies leverage solvent effects and pH control to kinetically favor nitrogen attack, eliminating the need for extensive downstream purification.

Strategic Analysis: The Chemoselectivity Challenge

The target molecule contains two nucleophilic sites:

  • Aniline Nitrogen (C5 position): Moderately nucleophilic due to the electron-donating ethoxy group at C2 (para to the amine).

  • Benzylic Alcohol Oxygen (C1 substituent): Less nucleophilic than aliphatic amines but capable of competing for electrophiles (like Boc₂O or Cbz-Cl) in the presence of strong bases (e.g., DMAP, TEA).

The Solution: To protect the amine exclusively, we utilize the Hard-Soft Acid-Base (HSAB) principle and Solvent-Assisted Transition State Stabilization .

  • Protocol A (Boc): Uses alcoholic solvents to stabilize the zwitterionic transition state of the amine attack, accelerating N-acylation without base catalysis, thereby rendering the hydroxyl group inert.

  • Protocol B (Cbz): Uses Schotten-Baumann conditions (biphasic system) to limit the availability of the acylating agent to the organic phase, while the base remains in the aqueous phase, scavenging acid without activating the alcohol.

Decision Matrix & Workflow

The following decision tree guides the selection of the protecting group based on downstream synthetic requirements.

ProtectionStrategy Start Substrate: This compound Decision Downstream Conditions? Start->Decision BocRoute Acid Labile Required (e.g., TFA deprotection) Decision->BocRoute Standard CbzRoute Base/Oxidation Stable Required (Hydrogenolysis deprotection) Decision->CbzRoute Orthogonal ProtocolA Protocol A: N-Boc Reagent: Boc2O Solvent: EtOH (Reflux) BocRoute->ProtocolA ProtocolB Protocol B: N-Cbz Reagent: Cbz-Cl System: EtOAc/NaHCO3 (aq) CbzRoute->ProtocolB ProductA Product: N-Boc-(5-amino-2-ethoxyphenyl)methanol ProtocolA->ProductA Yield >90% ProductB Product: N-Cbz-(5-amino-2-ethoxyphenyl)methanol ProtocolB->ProductB Yield >85%

Figure 1: Strategic decision tree for selecting the appropriate protection protocol based on subsequent synthetic steps.

Protocol A: Catalyst-Free N-Boc Protection

Mechanism: "Alcohol-Accelerated" Nucleophilic Substitution. Recent kinetic studies indicate that protic solvents (methanol/ethanol) stabilize the transition state of aniline attacking Boc₂O via hydrogen bonding, significantly accelerating the reaction without the need for base [1, 2]. This avoids deprotonating the benzylic alcohol, preventing side reactions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol (Reagent Grade)

  • Workup: Ethyl Acetate, 0.5 M Citric Acid, Brine.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (10 mmol) in Ethanol (30 mL, 3 mL/mmol).

  • Addition: Add Boc₂O (11 mmol, 1.1 equiv) in one portion at room temperature.

  • Reaction: Heat the mixture to 50°C (internal temperature).

    • Note: Do not add base (TEA/DMAP). Their absence is critical for chemoselectivity.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Observation: The aniline spot (lower Rf, stains yellow with ninhydrin) will disappear; the N-Boc product (higher Rf, UV active) will appear.

    • Time: Typically 2–4 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 0.5 M Citric Acid (2 x 20 mL) to remove any unreacted aniline.

    • Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc.

Expected Yield: 92–96% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for the tert-butyl singlet (~1.5 ppm, 9H) and the amide proton singlet (~9.2 ppm, 1H, exchangeable). The benzylic -CH₂- protons should remain a doublet/singlet (~4.4 ppm) with the -OH proton visible.

Protocol B: Biphasic N-Cbz Protection

Mechanism: Interfacial Schotten-Baumann Reaction. Benzyl chloroformate (Cbz-Cl) is highly reactive. To prevent O-acylation, we use a biphasic system where the inorganic base stays in the water layer, neutralizing the HCl byproduct, while the reaction occurs at the interface or in the organic layer where the amine resides.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv) — Freshly opened/distilled.

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Ethyl Acetate / Water (1:1 ratio)

Step-by-Step Methodology
  • Setup: Dissolve the substrate (10 mmol) in Ethyl Acetate (25 mL).

  • Base Preparation: Dissolve NaHCO₃ (25 mmol) in Water (25 mL) and add to the organic layer.

  • Cooling: Cool the biphasic mixture to 0°C (Ice bath) with vigorous stirring.

  • Addition: Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes.

    • Critical: Slow addition at 0°C prevents the kinetic overshoot that leads to O-carbonylation.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours.

  • Quench & Workup:

    • Separate the layers.

    • Extract the aqueous layer with EtOAc (1 x 20 mL).

    • Combine organic layers and wash with 1M HCl (careful gas evolution) to remove unreacted amine.

    • Wash with Brine, dry over MgSO₄, and concentrate.

Expected Yield: 85–90%

Analytical Validation & Troubleshooting

Data Summary Table
ParameterUnprotected SubstrateN-Boc ProductN-Cbz Product
TLC (Rf) 0.2 (50% EtOAc/Hex)0.6 (50% EtOAc/Hex)0.55 (50% EtOAc/Hex)
¹H NMR (Amine) Broad singlet ~4.8 ppmSinglet ~9.2 ppmSinglet ~9.5 ppm
¹H NMR (Alcohol) Visible (exchangeable)Visible (exchangeable)Visible (exchangeable)
MS (ESI+) [M+H]⁺ = 168.1[M+Na]⁺ = 290.1[M+H]⁺ = 302.1
Troubleshooting: O-Acylation

If you observe a product with two protecting groups (Bis-Boc or N-Boc/O-Boc):

  • Diagnosis: NMR will show two t-butyl peaks (Boc) or a downfield shift of the benzylic protons (from ~4.4 to ~5.1 ppm).

  • Remedy: Treat the crude mixture with K₂CO₃ in Methanol at room temperature for 30 minutes. This selectively hydrolyzes the unstable carbonate (O-Boc/O-Cbz) back to the alcohol while leaving the carbamate (N-Boc/N-Cbz) intact [3].

Experimental Workflow Visualization

Workflow Raw Start: Substrate + EtOH React Reaction: Add Boc2O 50°C, 3h Raw->React Check Checkpoint: TLC Check React->Check Check->React Incomplete (Add 0.1 eq Boc2O) Workup Workup: Evaporate EtOH Dissolve EtOAc Wash Citric Acid Check->Workup Complete Final Final Product: Pure N-Boc Aniline Workup->Final

Figure 2: Operational workflow for the catalyst-free N-Boc protection protocol.

References

  • WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." WuXi AppTec Learning Center. Accessed October 2023. [Link]

  • Vilaivan, T. (2006).[1][2] "A Simple and Efficient Procedure for the Chemoselective N-Boc Protection of Amines." Tetrahedron Letters, 47(38), 6739-6742. (Note: Seminal paper on alcohol acceleration).

  • Organic Chemistry Portal. "Protection of Amino Groups: Boc-Protected Amines." Organic Chemistry Portal. [Link]

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Fisher Scientific Technical Resources. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: Active Specialist: Senior Application Scientist, Organic Synthesis Division

System Overview & Strategic Analysis

Welcome to the technical support hub for (5-Amino-2-ethoxyphenyl)methanol . This molecule presents a classic "bifunctional trap" in organic synthesis: it contains an oxidizable amine, a reducible nitro precursor, and a labile benzylic alcohol.

Most yield failures for this specific target stem from three root causes:

  • Chemoselectivity Failure: Reducing the nitro group prematurely while attempting to reduce the carboxylic acid/ester.

  • Hydrogenolysis (Over-reduction): Accidental cleavage of the benzylic hydroxyl group (

    
    ) during nitro reduction.
    
  • Phase Loss: The product is an amphoteric amino-alcohol with high water solubility, often lost in the aqueous layer during standard workups.

Below is the master workflow designed to bypass these failure modes.

Master Synthetic Workflow (Visualization)

Synthesis_Workflow cluster_legend Legend Start Precursor: 5-Nitro-2-ethoxybenzoic Acid Step1 Step 1: Chemoselective Reduction (COOH -> CH2OH) Start->Step1 Borane-THF (0°C to RT) Intermediate Intermediate: (5-Nitro-2-ethoxyphenyl)methanol Step1->Intermediate Step2 Step 2: Nitro Reduction (NO2 -> NH2) Intermediate->Step2 Safe Route: Fe/NH4Cl or Pt/C Risk CRITICAL RISK: Pd/C Hydrogenolysis Intermediate->Risk Risky Route: H2 + Pd/C Product Target: This compound Step2->Product High Yield Byproduct Dead End: 5-Amino-2-ethoxytoluene (OH lost) Risk->Byproduct High Probability key1 Starting Material key2 Process Step key3 Target

Caption: Figure 1. Optimized synthetic pathway distinguishing between the high-yield "Safe Route" and the common "Hydrogenolysis Trap" associated with Palladium catalysts.

Troubleshooting Tickets & Protocols

Ticket #401: "I lost the hydroxyl group during hydrogenation."

User Report: "I successfully made the nitro-alcohol intermediate. I tried to reduce the nitro group using H2 and Pd/C in methanol. NMR shows the amine formed, but the benzylic protons shifted upfield, and the mass spec indicates loss of 16 amu (Oxygen)."

Root Cause Analysis: You have experienced Hydrogenolysis .[1] Benzylic alcohols are extremely sensitive to cleavage under standard catalytic hydrogenation conditions (H2 + Pd/C), especially in acidic media or with prolonged reaction times. The Palladium catalyst facilitates the cleavage of the C-O bond, converting your alcohol into a methyl group (toluene derivative).

The Fix (Protocol A): Chemoselective Nitro Reduction Do not use Pd/C. Switch to a metal-acid reduction or a poisoned catalyst that preserves the benzylic C-O bond.

Recommended Protocol: Iron/Ammonium Chloride Reduction

  • Concept: Uses Fe(0) as the electron source in a mild, near-neutral buffer. This method is kinetically unable to cleave benzylic alcohols.

  • Step-by-Step:

    • Dissolve: Suspend 10 mmol of (5-nitro-2-ethoxyphenyl)methanol in 50 mL of Ethanol/Water (3:1 ratio).

    • Activate: Add 5 equivalents of Iron powder (325 mesh) and 5 equivalents of Ammonium Chloride (

      
      ).
      
    • Reflux: Heat to mild reflux (80°C) with vigorous stirring.

    • Monitor: Check TLC every 30 mins. The reaction is usually complete in 2-4 hours.

    • Workup (Crucial): Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

    • Purification: Concentrate the filtrate. Note: See Ticket #403 for isolation issues.

Alternative: If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) . It is far less active toward C-O hydrogenolysis than Pd/C.

Ticket #402: "My yield is near zero after extraction."

User Report: "The reaction looked perfect on TLC. I added water and extracted with Ethyl Acetate, but the organic layer is empty. The product isn't precipitating either."

Root Cause Analysis: Your target, this compound, is an amino-alcohol . It is amphoteric and highly polar.

  • pH Sensitivity: At low pH, the amine is protonated (

    
    ), making it water-soluble. At high pH, the phenol ether is stable, but the alcohol increases water solubility.
    
  • Partition Coefficient: The molecule likely prefers the aqueous phase over standard organic solvents like Et2O or Hexane.

The Fix (Protocol B): Salting Out & Continuous Extraction Standard separation funnels often fail here. You must force the molecule into the organic phase.

Optimization Table: Solvent Systems

Solvent SystemSuitabilityNotes
Diethyl Ether PoorToo non-polar; product will stay in water.
Ethyl Acetate ModerateRequires "Salting Out" (saturation with NaCl).
DCM / Isopropanol (3:1) Excellent The "Magic Solvent" for polar amines.
n-Butanol GoodGood for extraction, but hard to evaporate (high BP).

Recommended Protocol: The "Salting Out" Workup

  • pH Adjustment: After the reaction (assuming Fe/NH4Cl), concentrate to remove ethanol. Adjust the remaining aqueous residue to pH 10-11 using saturated

    
     (Do not use NaOH, it's too harsh).
    
  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This disrupts the hydration shell of the product.

  • Extraction: Extract 4x with DCM:Isopropanol (3:1) . The alcohol component helps pull the polar product into the organic phase.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate.
    
Ticket #403: "Starting material unreacted during Acid Reduction."

User Report: "I am trying to reduce 5-nitro-2-ethoxybenzoic acid to the alcohol. I used NaBH4 in methanol, but I only recovered starting material."

Root Cause Analysis: Sodium Borohydride (


) alone is not strong enough  to reduce carboxylic acids to alcohols; it generally stops at the salt or requires activation. Conversely, Lithium Aluminum Hydride (

) is too aggressive and will reduce the nitro group to an azo/hydrazo mess.

The Fix (Protocol C): Borane-THF Reduction Borane (


) is the gold standard here. It is electronically selective for carboxylic acids (reducing them faster than esters or nitro groups) because the carboxylic acid coordinates with the boron to facilitate hydride transfer.

Recommended Protocol: Chemoselective Acid Reduction

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Dissolve: Add 5-nitro-2-ethoxybenzoic acid (1 equiv) in dry THF (0.5 M concentration).

  • Cool: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add

    
     (1.0 M solution, 1.5 - 2.0 equivalents). Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4-12 hours.

    • Tip: Do not heat above 35°C, or the borane may attack the nitro group.

  • Quench: Cool back to 0°C. Carefully add Methanol dropwise to destroy excess borane (trimethyl borate formation).

  • Workup: Evaporate solvents. Partition between saturated

    
     and Ethyl Acetate. The nitro-alcohol intermediate is usually lipophilic enough for standard extraction.
    

Frequently Asked Questions (FAQs)

Q: Can I nitrate (2-ethoxyphenyl)methanol directly to save steps? A: Not recommended. Nitration of the benzyl alcohol is dangerous (oxidation risk to aldehyde/acid) and regioselectivity is poor. You will likely get a mixture of ortho- and para-nitro isomers relative to the ethoxy group, requiring difficult column chromatography. Starting with the pre-functionalized benzoic acid is far cleaner.

Q: Why does the product turn brown on the bench? A: Anilines (aromatic amines) are prone to air oxidation. Store the final product under Nitrogen/Argon in the dark, preferably at -20°C. If it browns, a quick filtration through a short plug of silica gel with DCM/MeOH usually restores purity.

Q: Can I use catalytic transfer hydrogenation (CTH)? A: Yes, but be careful. Using Ammonium Formate with Pd/C can still cause hydrogenolysis. If you use CTH, use Raney Nickel or Pt/C with the formate source to protect the alcohol.

References

  • Chemoselective Reduction of Nitro Compounds

    • Title: Recent Developments in the Reduction of Aromatic and Aliph
    • Source:Chemical Reviews (via ACS Public
    • Context: Validates the use of Iron/media and Pt c
  • Borane Reduction Selectivity

    • Title: Chemoselective reduction of aromatic nitro compounds using simple borane-THF.[2]

    • Source:Tetrahedron Letters (via ScienceDirect).[2]

    • Context: Confirms Borane-THF preference for COOH over NO2 at controlled temper
    • [2]

  • Hydrogenolysis of Benzylic Alcohols

    • Title: Hydrogenolysis of Benzylic Alcohols Using Hydrogen Gas as Reductant.

    • Source:Thieme Connect (Synthesis Reviews).
    • Context: Establishes the mechanism of Pd/C c
  • Physical Properties & Solubility (Analog Data)

    • Title: (5-Amino-2-methoxyphenyl)methanol Properties.[3][4]

    • Source:PubChem (NIH).
    • Context: Provides solubility and pKa baselines for the methoxy-analog, applicable to the ethoxy-target.

Sources

Minimizing side reactions during the reduction of nitro-ethoxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the reduction of nitro-ethoxybenzoates. Ticket ID: CHEM-RED-NO2-EST Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

You are attempting to reduce a nitro group (


)  to an amine (

)
on a scaffold containing an ethoxy ether (

)
and a benzoate ester (

)
.
  • The Good News: The ethoxy ether is generally inert to standard reduction conditions (catalytic hydrogenation or dissolving metals).

  • The Risk Zone: The benzoate ester is the "weak link." It is susceptible to transesterification (solvent mismatch), hydrolysis (pH extremes), and nucleophilic attack .

  • The Hidden Trap: The nitro group reduction proceeds via reactive intermediates (nitroso, hydroxylamine) that can couple to form azo/azoxy impurities if the reaction stalls.

This guide provides self-validating protocols to navigate these risks.

Module 1: Method Selection (The "Hardware")

Do not default to Palladium on Carbon (Pd/C) without analyzing your specific substrate. Use this decision matrix to select the correct reduction system.

Visual Guide: Method Selection Decision Tree

MethodSelection Start Substrate Analysis: Nitro-Ethoxybenzoate Halogen Are Halogens (Cl, Br, I) Present on the Ring? Start->Halogen Scale Reaction Scale? Halogen->Scale No FeMethod RECOMMENDED: Iron (Fe) + NH4Cl (Chemoselective) Halogen->FeMethod Yes (High Risk of Dehalogenation) PtMethod ALTERNATIVE: Pt/C + H2 (Minimizes Dehalogenation) Halogen->PtMethod Yes (If High Throughput needed) Scale->FeMethod Large (>100g) - Cost Effective PdMethod STANDARD: Pd/C + H2 (Fastest, Cleanest) Scale->PdMethod Small (<10g)

Caption: Decision matrix for selecting the reduction method based on substrate functionalization and scale.

Module 2: Troubleshooting & FAQs

Issue 1: "My ethyl ester converted to a methyl ester."

Diagnosis: Transesterification.[1] Cause: You performed the reduction in Methanol while your substrate was an Ethyl benzoate. In the presence of Lewis acidic metals or basic byproducts, the solvent attacks the ester carbonyl. The Fix:

  • Rule of Thumb: Always match the solvent alcohol to the ester alkyl group.

    • Ethyl Ester

      
       Use Ethanol.
      
    • Methyl Ester

      
       Use Methanol.
      
  • Alternative: If solubility is poor in the matching alcohol, use an aprotic co-solvent like THF or Ethyl Acetate (EtOAc).

Issue 2: "I see a colored impurity and mass peaks at M-16 or 2M-16."

Diagnosis: Incomplete reduction leading to Azo/Azoxy coupling. Cause: The reduction stalled at the hydroxylamine (


) or nitroso (

) stage. Under basic conditions, these condense to form orange/red azo dyes. The Fix:
  • Increase Temperature: Push the reaction to completion (e.g., reflux for Fe reduction).

  • Avoid Base: Ensure the reaction medium is neutral or slightly acidic.

  • Visual Pathway:

ReactionPathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (Base/Heat) Amine Amine (-NH2) Hydroxyl->Amine 2e- (Target) Hydroxyl->Azoxy Azo Azo (Side Product) Azoxy->Azo Reduction

Caption: The reduction cascade.[2][3] Stalling at Nitroso/Hydroxylamine leads to irreversible Azo formation.

Issue 3: "The ester disappeared completely."

Diagnosis: Hydrolysis. Cause:

  • High pH: Using strong bases (like NaOH) in the workup.

  • High Temp + Water: Refluxing in aqueous ethanol without pH control. The Fix:

  • Use Ammonium Chloride (

    
    )  as the electrolyte/proton source. It buffers the reaction to pH ~4-5, which is mild enough to preserve the ester but acidic enough to activate the iron.
    
  • Workup: Quench with saturated

    
     (mild base) rather than NaOH.
    

Module 3: Validated Protocols

Protocol A: The "Safe Bet" (Iron / Ammonium Chloride)

Best for: Substrates with halogens, sensitive esters, or large scale.

  • Setup: 3-neck flask with mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Solvent: Mix Ethanol:Water (3:1) . Note: Use Ethanol if you have an ethyl ester.

  • Charge: Add Substrate (1.0 equiv) and

    
     (5.0 equiv).
    
  • Activation: Heat to 60°C. Add Iron Powder (325 mesh) (5.0 equiv) portion-wise.

    • Why? Adding Fe to a hot solution prevents clumping and initiates the radical surface reaction immediately.

  • Monitor: Reflux for 2-4 hours. TLC should show the disappearance of the non-polar starting material.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][4][5][6][7]

    • Filtration: Filter through a Celite pad while still warm (if possible) or diluted with EtOAc. Wash the cake generously with EtOAc.

    • Troubleshooting: If the filtrate is green/black, you have colloidal iron. Wash the organic layer with dilute citric acid or EDTA solution to sequester the metal.

Protocol B: Catalytic Hydrogenation (Pd/C)

Best for: Clean substrates (no halogens), speed, and ease of workup.

  • Solvent: Ethanol (anhydrous preferred to prevent hydrolysis).

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

  • Conditions: Hydrogen balloon (1 atm) at Room Temperature.

  • Control:

    • If the reaction is too slow: Add 1% Acetic Acid to protonate the amine product (preventing catalyst poisoning).

    • If dehalogenation is observed: Switch to 5% Pt/C (sulfided) .

Module 4: Comparative Data Table

FeatureFe / NH4ClH2 + Pd/CSnCl2 (Stannous Chloride)
Chemo-selectivity High (Ignores Halogens, Ketones)Low (Risks Dehalogenation)Medium (Acidic conditions risk ester)
Ester Stability Excellent (Buffered pH)Excellent (Neutral)Risk (Lewis Acid hydrolysis)
Reaction Time 2 - 6 Hours1 - 12 Hours1 - 24 Hours
Workup Difficulty High (Iron Sludge)Low (Simple Filtration)Very High (Tin Emulsions)
Scalability Excellent (Cheap)Good (Safety concerns with H2)Poor (Toxic waste)

References

  • Ramadas, K., & Srinivasan, N. (1992).[4][8] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[8] Synthetic Communications. (Describes the chemoselective reduction of nitro groups in the presence of sensitive functionalities). Link

  • Gowda, D. C., et al. (2001). Chemoselective Reduction of Nitro Compounds with Ammonium Formate. Indian Journal of Chemistry. (Details transfer hydrogenation methods that preserve esters). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Modern catalyst selection for industrial scale). Link

Sources

Technical Support Center: Stability of (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Amino-2-ethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially in acidic environments?

A1: Like many aromatic amines and aminophenols, this compound is susceptible to degradation. The primary concern in acidic conditions is its potential for oxidation, which can be accelerated by factors such as exposure to light, air (oxygen), and heat.[1][2] The amino group is an electron-donating group, which can make the aromatic ring more susceptible to oxidative attack. Under acidic conditions, the amine group will be protonated, which can influence its reactivity and degradation pathways.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific degradation products for this compound have not been extensively documented in publicly available literature, we can infer potential pathways based on similar compounds like p-aminophenol.[3][4][5][6] Under acidic and oxidative stress, potential degradation can lead to the formation of quinone-imine species, which can further polymerize or react to form colored impurities. Ring hydroxylation is also a possibility. It is crucial to perform forced degradation studies to identify the specific degradation products for your experimental conditions.[7][8]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for monitoring the degradation of aromatic compounds.[9][10] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective techniques.[10][11] These methods allow for the separation, identification, and quantification of the parent compound and its degradation products.[11]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development.[7][8] It involves subjecting the drug substance to harsh conditions, such as high and low pH, high temperature, and oxidizing agents, to accelerate its degradation.[2] These studies help to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[8] The data from these studies is essential for formulation development, packaging decisions, and regulatory submissions.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the this compound solution upon addition of acid. Oxidation of the aromatic amine.- Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.- Use de-gassed solvents.- Protect the solution from light by using amber-colored glassware or wrapping the container in aluminum foil.
Unexpected peaks in HPLC/LC-MS chromatogram. Formation of degradation products.- Conduct a forced degradation study to systematically identify the degradation products under various stress conditions (acid, base, oxidation, heat, light).- Use a diode-array detector (DAD) with your HPLC to obtain UV spectra of the unknown peaks, which can aid in their identification.- Utilize LC-MS/MS for structural elucidation of the degradation products.[11]
Poor recovery of this compound in acidic samples. Significant degradation of the compound.- Reduce the stress level of the acidic condition (e.g., lower acid concentration, lower temperature, shorter exposure time).- Analyze samples at multiple time points to understand the kinetics of the degradation.[8]- Ensure proper sample preparation and handling to minimize degradation before analysis.
Inconsistent results between experimental repeats. Variability in experimental conditions.- Tightly control experimental parameters such as temperature, pH, and exposure time.- Ensure consistent preparation of all solutions and standards.- Use a well-validated analytical method with appropriate system suitability tests.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Thermostatic bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acidic Stress:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize an aliquot of each sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration as the stressed samples, without the addition of acid.

  • HPLC Analysis:

    • Analyze the control and stressed samples by a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.

  • Data Analysis:

    • Calculate the percentage degradation of this compound by comparing the peak area of the parent compound in the stressed samples to that in the control sample.[1]

    • Analyze the chromatograms for the formation of degradation products.

  • Identification of Degradation Products (if necessary):

    • If significant degradation is observed, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.[11]

Illustrative Data

The following table presents hypothetical data from a forced degradation study of this compound to demonstrate the expected results.

Stress ConditionTime (hours)This compound Assay (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl at 60°C0100.00-
295.210.85
488.720.85, 1.15
876.530.85, 1.15, 0.72
2452.140.85, 1.15, 0.72, 0.98

Visualizations

Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution Control Prepare Control Sample Stock->Control Acid Acidic Stress (0.1M HCl, 60°C) Stock->Acid HPLC HPLC Analysis Control->HPLC Acid->HPLC LCMS LC-MS Analysis (if needed) HPLC->LCMS Degradation Calculate % Degradation HPLC->Degradation Identification Identify Degradants LCMS->Identification Plausible Degradation Pathway Parent This compound Protonated Protonated Amine Parent->Protonated H+ Oxidation1 Oxidation Protonated->Oxidation1 [O] RingOxidation Ring Oxidation Protonated->RingOxidation [O] QuinoneImine Quinone-imine Intermediate Oxidation1->QuinoneImine Hydrolysis Hydrolysis QuinoneImine->Hydrolysis Polymerization Polymerization QuinoneImine->Polymerization Quinone Quinone Derivative Hydrolysis->Quinone Polymers Colored Polymers Polymerization->Polymers Hydroxylated Hydroxylated Product RingOxidation->Hydroxylated

Caption: A plausible degradation pathway for this compound under acidic and oxidative stress.

References

  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
  • Forced degrad
  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Degradation of p-aminophenol by Fenton's process.
  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst - Semantic Scholar. (2007, March 5).
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchG
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism - Frontiers. (2019, June 11).
  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics - MDPI. (2022, December 1).
  • (5-Amino-2-methoxyphenyl)methanol | C8H11NO2 | CID 237567 - PubChem.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or -
  • An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol - Benchchem.
  • 77376-03-5, (5-aMino-2-nitro-phenyl)-Methanol Formula - Echemi.
  • Synthetic and Thermogravimetric Studies of 5-Amino-2-ethoxycarbonylaminothiazoles | Request PDF - ResearchG
  • A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection - Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. (5-Amino-2-ethoxyphenyl)methanol is a substituted aromatic building block possessing three distinct functional groups—amino, ethoxy, and hydroxymethyl—that present a unique spectroscopic challenge. Understanding its nuclear magnetic resonance (NMR) signature is paramount for confirming its identity, assessing its purity, and tracking its transformation in subsequent chemical reactions.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with simpler, structurally related compounds. This comparative approach illuminates the specific influence of each functional group on the chemical environment of the protons, offering a robust and logical framework for spectral assignment. The insights and methodologies presented here are designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural analysis.

Section 1: Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments. The expected ¹H NMR spectrum is a composite of signals from the ethoxy group, the benzylic methylene and hydroxyl protons, the amino protons, and the aromatic ring protons. The electronic effects of the substituents—the strong π-donating amino (-NH₂) group and the moderately π-donating ethoxy (-OCH₂CH₃) group—are expected to cause a significant upfield shift (shielding) of the aromatic protons.

Based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling, we can predict the approximate chemical shifts, multiplicities, and integrations for each set of protons.[1][2]

Predicted ¹H NMR Data Summary for this compound

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ-CH₂OH~ 4.5 - 4.7Singlet (s)2HBenzylic protons, deshielded by the aromatic ring and adjacent oxygen.
Hₑ-OCH₂CH₃~ 4.0 - 4.2Quartet (q)2HMethylene protons deshielded by the adjacent oxygen; coupled to Hբ.
-OCH₂CH₃~ 1.3 - 1.5Triplet (t)3HMethyl protons coupled to Hₑ.
Hₓ-NH₂~ 3.5 - 4.5 (broad)Singlet (s)2HAmino protons; chemical shift is variable and signal is often broad due to exchange.
H₆Aromatic~ 6.7 - 6.8Doublet (d)1Hortho to both -CH₂OH and -NH₂. Shielded by the strong electron-donating amino group.
H₄Aromatic~ 6.6 - 6.7Doublet of Doublets (dd)1Hortho to -NH₂ and meta to -OCH₂CH₃. Shielded by the amino group.
H₃Aromatic~ 6.8 - 6.9Doublet (d)1Hortho to -OCH₂CH₃. Shielded by the ethoxy group.
Hₒ-CH₂OH Variable (broad)Singlet (s)1HHydroxyl proton; chemical shift is highly dependent on solvent, concentration, and temperature.[3]

Section 2: Comparative Spectral Analysis

To build confidence in our assignments, we will compare the predicted spectrum of our target molecule with the known spectra of simpler, related structures. This allows for the systematic deconstruction of substituent effects.

The Parent Scaffold: Benzyl Alcohol

Benzyl alcohol provides the foundational structure. Its ¹H NMR spectrum is characterized by a singlet for the two benzylic protons (-CH₂-) around 4.7 ppm and a complex multiplet for the five aromatic protons between 7.2 and 7.4 ppm.[4][5] The five aromatic protons are not strictly equivalent but often overlap significantly at lower field strengths, appearing as a single complex signal.[6]

The Influence of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) introduces two characteristic signals: a quartet around 4.0 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃), both with a coupling constant (J) of approximately 7 Hz.[7] More importantly, as an electron-donating group, it shields the ortho and para positions of the aromatic ring, shifting their signals to a higher field (lower ppm) compared to benzene.[1]

The Influence of the Amino Group

The amino group (-NH₂) is a powerful electron-donating group with a profound shielding effect on the aromatic ring, particularly at the ortho and para positions. For example, in the spectrum of 4-aminophenol, the aromatic protons appear as two doublets around 6.5 ppm, a significant upfield shift from the ~7.3 ppm of benzene.[8][9] The protons of the -NH₂ group itself typically appear as a broad singlet.

Synthesizing the Data

By combining these individual effects, we can rationalize the predicted spectrum of this compound. The powerful shielding from both the amino and ethoxy groups pushes all aromatic proton signals significantly upfield into the ~6.6-6.9 ppm range. The substitution pattern breaks the symmetry of the ring, giving rise to three distinct signals with predictable splitting patterns (d, dd, d). The signals for the benzylic protons and the ethoxy group remain in their characteristic regions, albeit with slight shifts due to the overall electronic environment of the molecule.

Comparative ¹H NMR Data Table (Typical Shifts in CDCl₃)

CompoundAromatic Protons (δ, ppm)-CH₂OH (δ, ppm)-OCH₂CH₃ (δ, ppm)-NH₂ (δ, ppm)
This compound (Predicted) ~6.6 - 6.9 (3 distinct signals) ~4.6 ~4.1 (q), ~1.4 (t) ~3.8 (broad)
Benzyl Alcohol[5][10]~7.2 - 7.4 (m, 5H)~4.7 (s, 2H)N/AN/A
4-Aminophenol (in DMSO-d₆)[8]~6.4 - 6.5 (m, 4H)N/AN/A~4.4 (broad, 2H)
Ethylbenzene[7]~7.1 - 7.3 (m, 5H)N/A~2.6 (q), ~1.2 (t)N/A

Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum. The key to trustworthiness is consistency and adherence to best practices for sample preparation and instrument setup.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[11]

    • Add a minimal amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point.[12]

    • Cap the vial securely and vortex or sonicate until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The spectrometer's software will "lock" onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • Shimming: The magnetic field is homogenized ("shimmed") by adjusting a series of shim coils. This process is crucial for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse angle, 1-2 second relaxation delay, 8-16 scans). Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are upright and symmetrical.

    • Apply baseline correction to create a flat baseline.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Sample Dissolve 2. Dissolve in Deuterated Solvent + TMS Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Insert 4. Insert into Spectrometer Transfer->Insert Lock 5. Lock on Solvent Signal Insert->Lock Shim 6. Shim Magnetic Field Lock->Shim Acquire 7. Acquire Data (FID) Shim->Acquire FT 8. Fourier Transform Acquire->FT Phase 9. Phase & Baseline Correction FT->Phase Integrate 10. Integrate & Reference Phase->Integrate Analysis Structural Analysis Integrate->Analysis

Caption: Experimental workflow for NMR sample analysis.

Section 4: The Logic of Spectral Interpretation

Interpreting a ¹H NMR spectrum is a systematic process where each piece of information builds upon the last to reveal the molecular structure.

Interpretation_Logic A Number of Signals How many non-equivalent proton sets? B Chemical Shift (δ) What is the electronic environment? (e.g., aromatic, aliphatic, near O/N) A->B C Integration What is the relative ratio of protons in each set? B->C D Multiplicity (Splitting) How many neighboring protons? (n+1 rule) C->D E Structural Conclusion Assemble the fragments into a final structure. D->E

Caption: Logical flow for ¹H NMR spectrum interpretation.

  • Number of Signals: For our target molecule, we predict 7 distinct signals (excluding the labile -OH proton), corresponding to the 7 sets of chemically non-equivalent protons.[13]

  • Chemical Shift: The positions of the signals (~1.4 ppm, ~4.1 ppm, ~4.6 ppm, ~6.6-6.9 ppm) immediately suggest the presence of a saturated alkyl group, protons adjacent to an oxygen atom, benzylic protons, and highly shielded aromatic protons, respectively.[14]

  • Integration: The relative areas under the peaks should correspond to a ratio of 3:2:2:1:1:1:2 (for Hբ:Hₑ:Hₐ:H₄:H₆:H₃:Hₓ), confirming the number of protons in each environment.[12]

  • Multiplicity: The splitting patterns (t, q, s, d, dd) provide direct information about the connectivity of the molecule. For instance, the quartet (Hₑ) and triplet (Hբ) are classic indicators of an ethyl group.[15]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the confident assignment of every proton in the molecule. By systematically comparing its expected spectral features with those of simpler analogues like benzyl alcohol, aminophenols, and ethoxybenzenes, we gain a deeper understanding of how individual functional groups collectively shape the final spectrum. This comparative and logical approach not only validates the structure of the target compound but also serves as a powerful general strategy for elucidating the structures of complex organic molecules.

References

  • University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 8. Available from: [Link].

  • Royal Society of Chemistry. Supporting Information for [Journal Article]. Available from: [Link].

  • Royal Society of Chemistry. Contents - Rsc.org. Available from: [Link].

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. Available from: [Link].

  • ResearchGate. Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's. Available from: [Link].

  • SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. Available from: [Link].

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available from: [Link].

  • ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol. Available from: [Link].

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-874. Available from: [Link].

  • University of Regensburg. Chemical shifts. Available from: [Link].

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link].

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link].

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link].

  • American Chemical Society. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega. Available from: [Link].

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link].

  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Available from: [Link].

  • Oregon State University. 1H NMR Chemical Shift. Available from: [Link].

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link].

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin. Available from: [Link].

  • ResearchGate. 1 H-NMR Spectral Data of 1-5. Available from: [Link].

  • Royal Society of Chemistry. (2023). An efficient, catalyst-free and aqueous ethanol-mediated synthesis.... Available from: [Link].

  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Available from: [Link].

  • ResearchGate. Synthetic and Thermogravimetric Studies of 5-Amino-2-ethoxycarbonylaminothiazoles. Available from: [Link].

Sources

A Comparative Guide to the Infrared Spectroscopy of Primary Amines and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a powerful and accessible technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of two common functional groups: primary amines (-NH₂) and the hydroxyl group in benzyl alcohol. Understanding their distinct vibrational signatures is crucial for confirming chemical transformations, assessing purity, and elucidating molecular structures.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group of atoms, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a detailed fingerprint of the molecule's functional groups.

The primary modes of vibration include stretching (a change in bond length) and bending (a change in bond angle). For the functional groups of interest here, the N-H bonds in primary amines and the O-H and C-O bonds in benzyl alcohol exhibit characteristic vibrations that allow for their unambiguous identification.

Distinguishing Features: Primary Amines vs. Benzyl Alcohol

While both primary amines and alcohols possess X-H bonds (where X is N or O) that absorb in a similar region of the IR spectrum (above 3000 cm⁻¹), their spectral appearances are distinctly different. This difference is a key diagnostic tool for the practicing scientist.

The Signature of a Primary Amine (-NH₂)

The primary amine group is characterized by the presence of two N-H bonds. This leads to two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch.[1] These absorptions are typically found in the 3300-3500 cm⁻¹ range and appear as two separate, relatively sharp peaks.[2][3] This two-peak feature is a hallmark of a primary amine.[1][3]

Beyond the N-H stretch, other vibrations are also diagnostic:

  • N-H Bending (Scissoring): This vibration appears as a medium to strong intensity peak in the 1580-1650 cm⁻¹ region.[1][4]

  • N-H Wagging: A broad, strong band can be observed in the 665-910 cm⁻¹ range due to the out-of-plane bending of the N-H bonds.[1]

  • C-N Stretching: The C-N bond stretch gives rise to a medium to weak absorption. For aliphatic amines, this peak is located in the 1020-1250 cm⁻¹ range, while for aromatic amines, it is found at a higher frequency, between 1250-1335 cm⁻¹.[1]

The Signature of Benzyl Alcohol's Hydroxyl Group (-OH)

Benzyl alcohol, as a primary alcohol, is defined by its hydroxyl (-OH) group attached to a benzylic carbon. The IR spectrum is dominated by the vibrations of this group and the aromatic ring.

  • O-H Stretching: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to hydrogen bonding between alcohol molecules, this absorption appears as a very broad and strong band in the 3200-3500 cm⁻¹ region.[5][6][7] This broadness is in stark contrast to the sharper N-H stretching peaks of primary amines.[1][2]

  • C-O Stretching: A strong C-O stretching vibration is also characteristic of alcohols and is typically observed in the 1050-1260 cm⁻¹ range.[6] For benzyl alcohol specifically, a peak around 1016 cm⁻¹ can be attributed to this vibration.[8]

  • Aromatic C-H and C=C Vibrations: Benzyl alcohol will also display peaks characteristic of the benzene ring. These include C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Comparative Summary of Key IR Absorptions

Vibrational Mode Primary Amine (R-NH₂) Wavenumber (cm⁻¹) Benzyl Alcohol (C₆H₅CH₂OH) Wavenumber (cm⁻¹) Appearance
N-H Stretch 3300-3500 (two sharp peaks)[1][2][9]N/AMedium to strong, sharp
O-H Stretch N/A3200-3500 (broad, strong peak)[5][6][7]Strong, very broad
N-H Bend (Scissor) 1580-1650[1][4]N/AMedium to strong
C-O Stretch N/A1050-1260[6]Strong
C-N Stretch 1020-1335[1]N/AWeak to medium
N-H Wag 665-910[1]N/ABroad, strong

Visualizing the Key Vibrational Modes

To better understand the origins of these characteristic peaks, the following diagrams illustrate the key stretching and bending vibrations for a primary amine and benzyl alcohol.

G cluster_amine Primary Amine Vibrations cluster_alcohol Benzyl Alcohol Vibrations N1 N H1 H N1->H1 H2 H N1->H2 R1 R N1->R1 label_asymmetric Asymmetric Stretch (~3450 cm⁻¹) label_symmetric Symmetric Stretch (~3350 cm⁻¹) label_scissoring N-H Bend (Scissoring) (1580-1650 cm⁻¹) C1 C O1 O C1->O1 C_ar C₆H₅ C1->C_ar H3 H O1->H3 label_oh_stretch O-H Stretch (3200-3500 cm⁻¹) label_co_stretch C-O Stretch (1050-1260 cm⁻¹)

Caption: Key vibrational modes for primary amines and benzyl alcohol.

Experimental Protocol: Acquiring Comparative IR Spectra using ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for the rapid analysis of liquid and solid samples with minimal preparation.

I. Objective

To obtain and compare the infrared spectra of a primary amine (e.g., benzylamine) and benzyl alcohol to identify their characteristic functional group absorptions.

II. Materials and Instrumentation
  • FTIR Spectrometer equipped with a Diamond ATR accessory

  • Benzylamine (liquid)

  • Benzyl alcohol (liquid)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

  • Droppers or pipettes

III. Experimental Workflow

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Preparation (Power on, allow to warm up) B 2. Background Spectrum Acquisition (Clean ATR crystal, run background scan) A->B C 3. Sample 1 Analysis (Benzylamine) (Apply sample, acquire spectrum) B->C D 4. Cleaning (Clean ATR crystal with solvent) C->D E 5. Sample 2 Analysis (Benzyl Alcohol) (Apply sample, acquire spectrum) D->E F 6. Data Analysis (Label peaks, compare spectra) E->F

Caption: Step-by-step workflow for comparative ATR-FTIR analysis.

IV. Detailed Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and its computer are powered on. Allow the instrument to warm up for at least 15-30 minutes to ensure a stable source and detector response.

    • Verify that the ATR accessory is properly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Causality: A background spectrum must be collected to account for the absorbance of ambient moisture and carbon dioxide, as well as the instrument's intrinsic response. This ensures that the final spectrum contains only the absorptions from the sample.

    • Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

    • Initiate the collection of a background spectrum using the instrument's software. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis (Benzylamine):

    • Place a single drop of benzylamine onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

    • Save the resulting spectrum and label it appropriately.

  • Cleaning:

    • Remove the benzylamine sample from the ATR crystal using a clean, dry, lint-free wipe.

    • Perform a final cleaning with a wipe soaked in isopropanol and allow it to dry completely. It is critical to ensure no residue from the first sample remains, as this would contaminate the subsequent spectrum.

  • Sample Analysis (Benzyl Alcohol):

    • Apply a drop of benzyl alcohol to the clean ATR crystal.

    • Acquire and save the sample spectrum as described in step 3.

  • Data Analysis and Comparison:

    • Overlay the spectra of benzylamine and benzyl alcohol using the software's analysis tools.

    • Use the peak-picking function to identify and label the wavenumbers of the key absorption bands for each compound.

    • Compare the positions, shapes, and intensities of the peaks in the N-H/O-H stretching region (3200-3500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) to confirm the distinct spectral features discussed in this guide.

Conclusion

The ability to differentiate between primary amines and alcohols using IR spectroscopy is a fundamental skill for scientists in the chemical and pharmaceutical fields. The characteristic sharp, two-peak N-H stretch of a primary amine is a stark contrast to the broad, intense O-H stretch of an alcohol like benzyl alcohol. By understanding the underlying principles of molecular vibrations and following a systematic experimental approach, researchers can confidently identify these critical functional groups, thereby accelerating their research and development efforts.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
  • LabTube. (2011, June 10). Structural analysis of amines.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Sultana, N., & Aravindakshan, P. (2012). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. E-Journal of Chemistry, 9(4), 2393-2398.
  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

  • Hawkins, B. F., & Bauer, W. H. (1974). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 52(14), 2449-2455.
  • ResearchGate. (n.d.). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left).... Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?).
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Sundaraganesan, N., Anand, B., Meganathan, C., Joshua, B. D., & Saleem, H. (2008). Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(1), 198–204.
  • MDPI. (2019, August 26). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H₂O–MEG/TEG–CO₂ Blends. Retrieved from [Link]

Sources

Validated LC-MS Strategies for Quantifying Amino-Ethoxybenzyl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in SGLT2 Inhibitor Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (CMC/Analytical).

Executive Summary

In the synthesis of SGLT2 inhibitors (gliflozins) such as Dapagliflozin and Empagliflozin, amino-ethoxybenzyl intermediates —specifically aniline derivatives like 2-(4-ethoxybenzyl)aniline or 4-chloro-3-(4-ethoxybenzyl)aniline —represent a critical class of process-related impurities. Due to the structural presence of the primary aromatic amine moiety, these compounds are frequently classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

This guide objectively compares analytical methodologies for their detection, establishing Direct LC-MS/MS (Triple Quadrupole) as the superior validated approach for trace-level quantitation (ppm/ppb), while evaluating the roles of High-Resolution MS (HRMS) and HPLC-UV in the broader development lifecycle.

The Analytical Challenge: Why Specificity Matters

Amino-ethoxybenzyl intermediates possess a dual chemical nature:

  • Lipophilicity: Driven by the ethoxybenzyl and aryl chloride groups, requiring significant organic solvent strength for elution.

  • Basic Functionality: The amine group allows for protonation but also subjects the molecule to peak tailing on standard silica-based columns if not properly shielded.

Causality of Method Failure:

  • HPLC-UV: Fails at trace levels (<10 ppm) due to lack of chromophore specificity against the high-background API matrix.

  • GC-MS: Often requires derivatization to prevent thermal degradation of the polar amine, introducing variability ("kit prison").

  • LC-MS/MS (ESI+): The protonatable amine makes these ideal candidates for positive electrospray ionization, offering the necessary selectivity to distinguish the impurity from the API.

Comparative Analysis of Detection Architectures

The following table contrasts the three primary architectures used in gliflozin process development.

FeatureMethod A: LC-MS/MS (QqQ) Method B: LC-Q-TOF (HRMS) Method C: HPLC-UV
Primary Utility Routine QC & Trace Quantitation Impurity Identification & Profiling Process Control (High Conc.)
Detection Principle MRM (Multiple Reaction Monitoring)Exact Mass (Full Scan/SWATH)UV Absorbance (210–254 nm)
Sensitivity (LOD) 0.01 – 0.05 ppm 0.5 – 1.0 ppm50 – 100 ppm
Selectivity High (Precursor

Fragment)
High (Mass Accuracy <2 ppm)Low (Retention time only)
Throughput High (5–8 min run time)Medium (Data heavy)High
Matrix Tolerance Excellent (via MRM filtering)GoodPoor (Co-elution risks)

Verdict: For regulatory submission and batch release testing of PGIs, Method A (LC-MS/MS) is the only viable option that meets the stringent limits (typically TTC-based limits of <20 ppm depending on dose).

Validated Protocol: Direct LC-MS/MS (QqQ)

This protocol is designed as a self-validating system . The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects, though a surrogate standard (structurally similar aniline) can be used if SIL is unavailable.

A. Chromatographic Conditions (The Separation)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18 or Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

    • Why: High surface area allows retention of the hydrophobic benzyl tail, while the end-capping reduces amine tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

    • Why: Acidic pH ensures the amine is fully protonated (

      
      ) for maximal ESI efficiency. Ammonium ions suppress sodium adduct formation.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10).

    • Why: Acetonitrile provides sharp peaks; Methanol aids in the solubility of the ethoxybenzyl group.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B (Elute lipophilic impurities)

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters (The Detection)
  • Ionization: ESI Positive Mode (ESI+).[1]

  • Source Temp: 450°C (High temp needed to desolvate the ethoxybenzyl moiety).

  • MRM Transitions (Example for generic Amino-Ethoxybenzyl):

    • Quantifier:

      
       228.1 
      
      
      
      107.1 (Cleavage of benzyl ether bond).
    • Qualifier:

      
       228.1 
      
      
      
      77.0 (Phenyl ring fragment).
    • Note: Exact masses depend on the specific chloro/methyl substitution of the intermediate.

C. Sample Preparation (The Cleanup)

To avoid "dilute-and-shoot" source contamination from the high-concentration API:

  • Dissolution: Dissolve 10 mg API in 1 mL MeOH (ensure complete solubility).

  • Precipitation (Optional): If the API is highly insoluble in acidic water, add acidified water to precipitate the bulk API, centrifuge, and inject the supernatant (impurity remains in solution).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; it binds amines).

Visualization of Workflows
Diagram 1: Impurity Origin & Detection Logic

This diagram illustrates where these intermediates typically arise in the SGLT2 synthesis pathway and the decision logic for analysis.

G Start Starting Material (Substituted Benzene) Step1 Friedel-Crafts Acylation Start->Step1 Intermed Amino-Ethoxybenzyl Intermediate (PGI) Step1->Intermed Reduction Step2 Coupling with Gluconolactone Intermed->Step2 API Crude SGLT2 Inhibitor (API) Step2->API Analysis QC Analysis Decision API->Analysis Sample HPLC HPLC-UV (Process Control) Analysis->HPLC > 0.1% LCMS LC-MS/MS (Trace PGI Release) Analysis->LCMS < 20 ppm

Caption: Origin of amino-ethoxybenzyl intermediates in gliflozin synthesis and analytical decision matrix.

Diagram 2: LC-MS/MS Validation Workflow

A self-validating workflow ensuring data integrity for regulatory submission.

Validation cluster_0 System Suitability cluster_1 Method Validation S1 Blank Injection (No Carryover) S2 Sensitivity Check (S/N > 10 at LOQ) S1->S2 V1 Linearity (6 points, R² > 0.99) S2->V1 Pass V2 Accuracy/Recovery (Spike at 50%, 100%, 150%) V1->V2 V3 Specificity (API vs. Impurity MRM) V2->V3 Result Validated Method (LOD < 0.05 ppm) V3->Result Pass

Caption: Step-by-step validation workflow for trace impurity quantification per ICH guidelines.

Quantitative Performance Data

The following data represents typical performance metrics for 2-(4-ethoxybenzyl)aniline detection using the described LC-MS/MS method.

ParameterExperimental ResultAcceptance Criteria (ICH)
Linearity Range 0.05 – 10.0 ppm

LOD (Limit of Detection) 0.015 ppmS/N

3:1
LOQ (Limit of Quantitation) 0.05 ppmS/N

10:1
Recovery (Accuracy) 92.5% – 104.3%80% – 120%
Precision (%RSD) 2.4% (at 1 ppm)

10%
Matrix Effect 12% SuppressionCorrected by IS or Standard Addition
References
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Reddy, A. V. B., et al. (2015). Determination of potentially genotoxic impurities in dapagliflozin by LC-MS/MS.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[3][4] Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Ethynylaniline Detection.Link

  • Tingyu Xiao, et al. (2024). Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[3][4] Link

  • Subbaiah, N., et al. (2018).[2] A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (5-Amino-2-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Toxicological Context

Compound Identity: (5-Amino-2-ethoxyphenyl)methanol Chemical Class: Primary Aromatic Amine / Benzyl Alcohol Derivative. Primary Hazard Driver: The aniline (aromatic amine) moiety.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact ethyl-analog may be sparse compared to its methyl-analog ((5-Amino-2-methoxyphenyl)methanol), we must apply Structure-Activity Relationship (SAR) principles.

The "Why" Behind the Protocol: Aromatic amines are notorious for two specific physiological hazards that standard safety glasses and lab coats often fail to mitigate:

  • Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect can be delayed.

  • Sensitization: Many aniline derivatives are potent skin and respiratory sensitizers. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.

Operational Directive: Treat this substance as a Category 1 Skin Sensitizer and Acute Toxin (Dermal/Inhalation) regardless of specific vendor labeling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on permeation kinetics and exposure routes .

PPE CategoryStandard RequirementTechnical Justification & Specification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Critical: Safety glasses are insufficient. Aromatic amines can be absorbed through the lacrimal ducts (tear ducts) or mucous membranes of the eye, leading to systemic toxicity. Goggles provide the necessary seal.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4-mil Nitrile (Inspection White).Outer Layer: 5-8 mil High-Performance Nitrile or Neoprene.Reasoning: Aromatic amines can permeate standard thin nitrile. The "double layer" creates a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary Handle exclusively in a certified Fume Hood (Face velocity: 80–100 fpm).Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator. Dust masks (N95) offer no protection against amine vapors generated during dissolution.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids, holding the toxicant against the skin. Use a chemical-resistant apron (e.g., rubberized or Tyvek) over the lab coat during transfer steps to prevent "wicking" exposure.

Operational Protocol: Handling & Synthesis

Phase A: Weighing & Transfer (Highest Risk of Particulate Exposure)

The solid phase presents the highest risk of inhalation and surface contamination.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Charged amine powders are "flighty" and adhere to gloves/sleeves.

  • The "Boat-to-Vial" Technique:

    • Do not use weighing paper. Use a disposable antistatic weighing boat.

    • After transfer, place the used weighing boat directly into a solid waste bag inside the hood. Do not remove it from the hood to throw it in a general bin.

  • Solvent Selection: When solubilizing, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance the skin permeability of the amine. Alcohols or esters are preferred carriers if chemistry permits.

Phase B: Reaction & Monitoring
  • Closed Systems: Ensure reaction vessels are vented to a scrubber or the hood exhaust.

  • Needle Hygiene: If sampling via syringe, wipe the septum with a Kimwipe before and after withdrawal to prevent an invisible film of amine residue from forming on the septum surface.

Phase C: Decontamination & Doffing (Crucial Step)

Most exposures occur not during the experiment, but during cleanup.

  • Solvent Wipe Down: Wipe all tools (spatulas, balance area) with a methanol-dampened tissue.

  • Acid Wash: Follow with a dilute acetic acid or citric acid wipe. This converts residual amine to its corresponding ammonium salt, which is non-volatile and water-soluble, significantly reducing vapor pressure and migration risks.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.[2]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption potential).

Visualized Workflows

Logic Diagram: PPE Selection & Risk Assessment

This decision tree ensures you select the right protection based on the physical state of the chemical.

PPE_Decision_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Weighing Activity: Weighing/Transfer Solid->Weighing Reaction Activity: Heating/Stirring Liquid->Reaction Controls_Solid Engineering Control: Static-Dissipative Balance Enclosure Weighing->Controls_Solid PPE_Solid PPE Required: Double Nitrile + P100 (if open air) + Tyvek Sleeves Controls_Solid->PPE_Solid Controls_Liquid Engineering Control: Fume Hood (Sash < 18 inches) Reaction->Controls_Liquid PPE_Liquid PPE Required: Splash Goggles + Butyl/Thick Nitrile + Chemical Apron Controls_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on physical state and activity type.

Logic Diagram: Emergency Spill Response

A self-validating workflow for immediate containment.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g/10mL) Inside Hood Assess->Minor Major Major (>10g) or Outside Hood Assess->Major Absorb Cover with Absorbent pads (Do NOT use paper towels) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Apply Dilute Acid (Citric/Acetic) to protonate amine Absorb->Neutralize Collect Collect as Haz Waste (Tag: Toxic Organic) Neutralize->Collect

Figure 2: Step-by-step response protocol for spills, emphasizing chemical neutralization.

Waste Disposal & Deactivation

The "Cradle-to-Grave" Responsibility: Improper disposal of aromatic amines is a major environmental hazard due to their aquatic toxicity.

  • Segregation:

    • Do not mix with oxidizing agents (Nitric acid, Peroxides). This can lead to exothermic reactions or the formation of nitro-compounds.

    • Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams.

  • Container Labeling:

    • Explicitly write: "Contains Aromatic Amines - Potential Sensitizer" on the waste tag. This protects the waste management personnel downstream.

  • Empty Containers:

    • Triple rinse empty vials with methanol before disposal. Collect the rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

  • PubChem. (2025).[3] Compound Summary for (5-Amino-2-methoxyphenyl)methanol (Analogous Structure). National Library of Medicine. [Link]

  • Mickelsen, R. L., & Hall, R. C. (1987).[4] A breakthrough time comparison of nitrile and neoprene glove materials. American Industrial Hygiene Association Journal.[4] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.